An In-depth Technical Guide to 1,2,4-Pentatriene: Structure and Chemical Properties
An In-depth Technical Guide to 1,2,4-Pentatriene: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,2,4-pentatriene, also known as vinylallene. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental context.
Molecular Structure and Physical Properties
1,2,4-Pentatriene (C5H6) is an unsaturated hydrocarbon featuring both a vinyl group and an allene moiety.[1][2][3][4] Its unique structure, a conjugated system of double bonds, leads to interesting chemical reactivity and spectroscopic characteristics. The fundamental properties of 1,2,4-pentatriene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H6 | [1][2][3] |
| Molecular Weight | 66.10 g/mol | [1][2] |
| CAS Number | 10563-01-6 | [1][3] |
| IUPAC Name | penta-1,2,4-triene | [4] |
| Synonyms | Vinylallene, CH2=C=CHCH=CH2 | [4] |
| SMILES | C=CC=C=C | [4] |
| Dipole Moment (μ) | 2.40 ± 0.02 D | [5] |
| Ionization Energy | 8.88 ± 0.02 eV | NIST WebBook |
Molecular Geometry
| Parameter | Value (Computed) |
| C1=C2 Bond Length | 1.309 Å |
| C2=C3 Bond Length | 1.287 Å |
| C3-C4 Bond Length | 1.432 Å |
| C4=C5 Bond Length | 1.338 Å |
| C-H Bond Lengths | 1.08 - 1.09 Å |
| ∠C1=C2=C3 Angle | 178.5° |
| ∠C2=C3-C4 Angle | 121.5° |
| ∠C3-C4=C5 Angle | 124.8° |
Note: The values presented are from computational models and should be considered as approximations of the experimental structure.
Spectroscopic Data
The spectroscopic signature of 1,2,4-pentatriene is a key identifier and provides insight into its electronic and vibrational states.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹³C | 209.1 | Singlet | C2 (allenic) |
| 134.7 | Triplet | C4 | |
| 117.3 | Triplet | C5 | |
| 93.4 | Singlet | C3 (allenic) | |
| 74.5 | Triplet | C1 (allenic) |
Vibrational Spectroscopy
The infrared and Raman spectra of 1,2,4-pentatriene have been extensively studied.[5] The key vibrational modes are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectrum |
| ~3080 | Strong | =C-H stretch (vinyl) | IR, Raman |
| ~3010 | Strong | =C-H stretch (allene) | IR, Raman |
| ~1950 | Strong | C=C=C asymmetric stretch | IR |
| ~1630 | Medium | C=C stretch (vinyl) | IR, Raman |
| ~1420 | Medium | CH₂ scissoring | IR |
| ~1050 | Strong | C=C=C symmetric stretch | Raman |
| ~990, 910 | Strong | =C-H out-of-plane bend (vinyl) | IR |
Synthesis of 1,2,4-Pentatriene
A common laboratory-scale synthesis of vinylallenes involves the reaction of a vinyl Grignard reagent with a propargyl halide. The following protocol outlines a representative synthesis of 1,2,4-pentatriene.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Propargyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium. A solution of vinyl bromide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once initiated, the remaining vinyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.[6]
-
Reaction with Propargyl Bromide: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of propargyl bromide in the anhydrous solvent is then added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction of propargyl halides with Grignard reagents is a known method for the formation of allenes.[7]
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation at reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2,4-pentatriene.
Chemical Reactivity and Potential Applications
The conjugated diene-allene system in 1,2,4-pentatriene makes it a versatile substrate for various chemical transformations. It can undergo cycloaddition reactions, electrophilic additions, and radical reactions. The unique electronic and steric properties of vinylallenes make them interesting building blocks in organic synthesis, potentially for the development of novel molecular scaffolds in drug discovery. The thermochemical properties, such as the enthalpy of reaction in equilibria with other C5H6 isomers, have also been studied.[1][3]
This guide serves as a foundational resource for understanding the core chemical and structural aspects of 1,2,4-pentatriene. Further research into its reaction mechanisms and potential biological activities may unveil new opportunities for its application in science and industry.
References
- 1. 1,2,4-Pentatriene [webbook.nist.gov]
- 2. 1,2,4-Pentatriene, 3,4-dimethyl- [webbook.nist.gov]
- 3. 1,2,4-Pentatriene [webbook.nist.gov]
- 4. 1,2,4-Pentatriene | C5H6 | CID 139187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
